Cas no 1930-89-8 (1-isocyano-4-methoxy-2-methylbenzene)

1-isocyano-4-methoxy-2-methylbenzene 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-2-methylphenylisocyanide
- 4-Methoxy-2-methylphenyl isocyanide
- 4-Methoxy-2-methyl-phenyl isocyanide
- 1-ISOCYANO-4-METHOXY-2-METHYLBENZENE
- 1-isocyano-4-methoxy-2-methylbenzene
-
- インチ: 1S/C9H9NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6H,1,3H3
- InChIKey: ZZQRRPGBKQIJDG-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C(C)=C1)[N+]#[C-]
計算された属性
- 精确分子量: 147.068413911g/mol
- 同位素质量: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 13.6
1-isocyano-4-methoxy-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853900-1.0g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 1g |
$986.0 | 2023-05-26 | |
Enamine | EN300-1853900-0.05g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 0.05g |
$229.0 | 2023-09-18 | |
Enamine | EN300-1853900-0.1g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
Enamine | EN300-1853900-0.25g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 0.25g |
$487.0 | 2023-09-18 | |
1PlusChem | 1P01K8T3-1g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 1g |
$1281.00 | 2024-06-17 | |
1PlusChem | 1P01K8T3-10g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 10g |
$5298.00 | 2024-06-17 | |
1PlusChem | 1P01K8T3-50mg |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 50mg |
$335.00 | 2024-06-17 | |
A2B Chem LLC | BA23351-50mg |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 50mg |
$470.00 | 2024-04-20 | |
A2B Chem LLC | BA23351-1g |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 1g |
$1360.00 | 2024-04-20 | |
1PlusChem | 1P01K8T3-250mg |
1-isocyano-4-methoxy-2-methylbenzene |
1930-89-8 | 95% | 250mg |
$664.00 | 2024-06-17 |
1-isocyano-4-methoxy-2-methylbenzene 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1-isocyano-4-methoxy-2-methylbenzeneに関する追加情報
Introduction to 4-Methoxy-2-methylphenylisocyanide (CAS No. 1930-89-8)
4-Methoxy-2-methylphenylisocyanide, identified by the Chemical Abstracts Service Number (CAS No.) 1930-89-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of isocyanides, which are characterized by the presence of a carbon-nitrogen triple bond (C≡N) attached to an alkyl or aryl group. The structural features of 4-Methoxy-2-methylphenylisocyanide make it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents and materials.
The molecular structure of 4-Methoxy-2-methylphenylisocyanide consists of a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 2-position, with an isocyanide functional group attached to the ring. This arrangement imparts unique reactivity and electronic properties, making it a valuable building block for further chemical modifications. The compound's ability to participate in various organic reactions, such as nucleophilic addition and condensation reactions, underscores its importance in synthetic methodologies.
In recent years, 4-Methoxy-2-methylphenylisocyanide has been explored in the context of drug discovery and development. Its isocyanide moiety can engage in reactions with nucleophiles, leading to the formation of diverse pharmacophores. For instance, studies have demonstrated its utility in generating heterocyclic compounds that exhibit potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (methyl) groups on the aromatic ring enhances its reactivity and allows for fine-tuning of electronic properties, which is crucial for designing molecules with specific biological targets.
One of the most compelling applications of 4-Methoxy-2-methylphenylisocyanide is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as arthritis and autoimmune disorders. The compound's ability to form stable complexes with biological targets makes it an attractive candidate for further investigation.
Moreover, 4-Methoxy-2-methylphenylisocyanide has been utilized in materials science, particularly in the development of advanced polymers and coatings. The isocyanide group can undergo polymerization reactions, leading to the formation of high-performance materials with enhanced mechanical and thermal properties. These materials find applications in industries ranging from aerospace to automotive, where durability and functionality are paramount.
The synthesis of 4-Methoxy-2-methylphenylisocyanide typically involves multi-step organic transformations starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process while maintaining high yields and purity.
In conclusion, 4-Methoxy-2-methylphenylisocyanide (CAS No. 1930-89-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.
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